molecular formula C22H20N4O2 B11030543 3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide

Cat. No.: B11030543
M. Wt: 372.4 g/mol
InChI Key: MIEBHNPCYBDXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to a 4-methoxyphenyl group via a propanamide bridge.

The 4-methoxyphenyl group likely enhances lipophilicity and modulates electronic properties, while the triazolopyridine core contributes to π-π stacking and hydrogen-bonding interactions. Such structural features are common in drug discovery, particularly in kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide

InChI

InChI=1S/C22H20N4O2/c1-28-19-11-8-16(9-12-19)10-13-21(27)23-18-6-4-5-17(15-18)22-25-24-20-7-2-3-14-26(20)22/h2-9,11-12,14-15H,10,13H2,1H3,(H,23,27)

InChI Key

MIEBHNPCYBDXME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes: XSD-7 can be synthesized via various methods. One approach involves cyclization of an appropriate precursor containing the triazole and pyridine moieties.

    Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve refluxing the precursor in a suitable solvent with appropriate reagents.

    Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further development.

  • Chemical Reactions Analysis

      Reactions: XSD-7 undergoes several reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Chemistry: XSD-7 serves as a valuable scaffold for designing novel compounds.

      Biology: It exhibits tubulin inhibition, disrupting microtubule dynamics and arresting cell cycle progression.

      Medicine: XSD-7 shows promise as an anticancer agent against gastric cancer (SGC-7901) and cervical carcinoma (HeLa) cells.

      Industry: Its metabolic stability makes it an interesting candidate for drug development.

  • Mechanism of Action

      Mitochondria-Mediated Pathway: XSD-7 induces apoptosis by affecting mitochondrial membrane potential.

      Death Receptor-Mediated Pathway: In HeLa cells, apoptosis occurs primarily via this pathway.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Analogues

    The following table summarizes key structural and functional analogues of the target compound, highlighting differences in core heterocycles, substituents, and biological activities:

    Compound Name Molecular Weight Core Heterocycle Substituents/Linkers Biological Activity/Notes Reference ID
    Target Compound : 3-(4-Methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide ~405.45 (est.) [1,2,4]Triazolo[4,3-a]pyridine Propanamide linker, 4-methoxyphenyl, 3-phenyl Not explicitly reported; inferred potential for kinase/antimicrobial activity N/A
    N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide 431.53 [1,2,4]Triazolo[4,3-a]pyridine Sulfanyl linker, benzothiazole substituent No activity reported; sulfanyl group may influence redox properties
    3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide ~424.46 (est.) [1,2,4]Triazolo[4,3-b]pyridazine Methoxy group, benzimidazole substituent Not reported; pyridazine core may alter binding kinetics
    N-(4-tert-butylphenyl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide 424.55 [1,2,4]Triazolo[4,3-a]quinoline Sulfanyl linker, tert-butylphenyl substituent Not reported; quinoline fusion may enhance DNA intercalation
    3-[4-(4-Fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-isopropylpropanamide ~463.52 (est.) [1,2,4]Triazolo[4,3-a]quinazolinone Fluorobenzyl, isopropylamide >80% inhibition of Acinetobacter baumannii
    (6-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-cyclopenta[c]pyrrole-methanone ~429.38 [1,2,4]Triazolo[4,3-a]pyridine Trifluoromethyl group, cyclopenta[c]pyrrole Retinol-binding protein antagonist; melting point 154–156°C

    Key Observations

    Impact of Heterocyclic Core: The [1,2,4]triazolo[4,3-a]pyridine core (target compound) is structurally distinct from pyridazine () or quinoline-fused () analogues. Compounds with [1,2,4]triazolo[4,3-a]pyridine cores (e.g., ) show activity against retinol-binding proteins, suggesting the target compound may share similar target profiles .

    Sulfanyl vs. Propanamide Linkers: Sulfanyl-containing analogues () may exhibit different metabolic stability compared to propanamide-linked compounds due to susceptibility to oxidation .

    Biological Activity Trends: Triazolopyridine derivatives with trifluoromethyl groups () demonstrate strong protein-binding interactions, attributed to the electron-withdrawing effects of CF₃ . Antimicrobial activity in triazoloquinazolinone derivatives () highlights the role of the quinazolinone moiety in targeting bacterial enzymes .

    Biological Activity

    3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

    Chemical Structure and Properties

    The compound's chemical formula is C21H25N5O2C_{21}H_{25}N_{5}O_{2}, and it features a complex structure that includes a methoxyphenyl group and a triazolo[4,3-a]pyridine moiety. These structural components are critical for its biological activity.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance, compounds similar to 3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide have demonstrated significant cytotoxic effects against various cancer cell lines.

    Cell Line IC50 Value (μM) Reference
    A5490.83 ± 0.07
    MCF-70.15 ± 0.08
    HeLa2.85 ± 0.74

    These findings indicate that the compound may inhibit tumor growth effectively by targeting specific pathways involved in cancer cell proliferation.

    Antibacterial Activity

    The antibacterial properties of triazolo derivatives have also been extensively studied. Compounds with similar structures have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.

    Bacterial Strain MIC (μg/mL) Reference
    Staphylococcus aureus32
    Escherichia coli16

    The mechanism of action is believed to involve interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

    Anti-inflammatory Activity

    Triazolo derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Although specific data on the compound is limited, related compounds have shown promise in reducing inflammation in various models.

    The biological activities of 3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide can be attributed to its ability to interact with key biological targets:

    • DNA Gyrase Inhibition : The compound may bind to DNA gyrase, disrupting DNA replication in bacteria.
    • c-Met Kinase Inhibition : Similar compounds have shown inhibition of c-Met kinase, which is involved in cancer cell signaling pathways.
    • Cytokine Modulation : The compound may modulate cytokine production, contributing to its anti-inflammatory effects.

    Case Studies

    • Anticancer Study : A study evaluated the efficacy of various triazolo derivatives against cancer cell lines using cell viability assays. The results indicated that compounds with similar structures to our target compound significantly inhibited cell growth through apoptosis induction.
    • Antibacterial Study : In vitro tests demonstrated that certain derivatives exhibited promising antibacterial activity comparable to established antibiotics like ampicillin.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.